KPT-185

Non-Hodgkin Lymphoma Selectivity Index Normal Cell Sparing

CRM1/XPO1 researchers require tool compounds with validated specificity-not interchangeable inhibitors. KPT-185 is the prototypical in vitro SINE compound targeting CRM1 Cys528 (NHL median IC50 ~25 nM). Key advantages: (1) Pair with inactive trans-isomer KPT-185trans (IC50 >1,000 nM) as stereochemical negative control; (2) Potent across p53 wild-type and mutant hematologic lines; (3) Slowly reversible binding enables pulse-chase nuclear export dynamics studies. Supplied at ≥98% HPLC purity with COA. For research use only.

Molecular Formula C16H16F3N3O3
Molecular Weight 355.31 g/mol
Cat. No. B10775489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKPT-185
Molecular FormulaC16H16F3N3O3
Molecular Weight355.31 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C=CN1C=NC(=N1)C2=CC(=CC(=C2)OC)C(F)(F)F
InChIInChI=1S/C16H16F3N3O3/c1-10(2)25-14(23)4-5-22-9-20-15(21-22)11-6-12(16(17,18)19)8-13(7-11)24-3/h4-10H,1-3H3/b5-4-
InChIKeyNLNGWFLRRRYNIL-PLNGDYQASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KPT-185 CRM1 Inhibitor for In Vitro Research & Procurement: Core Identity and Class Position


KPT-185 (CAS 1333151-73-7) is a small-molecule Selective Inhibitor of Nuclear Export (SINE) that covalently and irreversibly binds to Cys528 in the cargo-binding groove of CRM1 (XPO1/Exportin-1), the primary nuclear export receptor in eukaryotic cells [1]. By blocking CRM1-cargo interactions, KPT-185 forces nuclear retention of tumor suppressor proteins including p53, p21, FoxO3a, and IκB, triggering cell-cycle arrest and apoptosis selectively in malignant cells [2]. KPT-185 represents the prototypical and most extensively characterized SINE tool compound, distinct from its clinical-stage analog selinexor (KPT-330) and the in vivo-optimized analogs KPT-251 and KPT-276, which were specifically re-engineered to overcome KPT-185's pharmacokinetic limitations [3]. Its well-documented selectivity window, defined mechanism, and abundant peer-reviewed characterization make it a preferred in vitro probe for CRM1/XPO1 biology.

Why KPT-185 Cannot Be Trivially Replaced by Another CRM1 Inhibitor in Scientific Protocols


CRM1 inhibitors are not interchangeable research tools. KPT-185 occupies a unique position within the SINE family as the high-potency, in vitro-optimized prototype compound whose pharmacokinetic properties deliberately restrict its utility to cell-based and biochemical assays, distinguishing it from orally bioavailable in vivo analogs such as selinexor (KPT-330) and KPT-276 [1]. The archetypical CRM1 inhibitor Leptomycin B (LMB) binds irreversibly with non-selective toxicity that led to clinical failure, whereas KPT-185 and its SINE congeners are slowly reversible and show markedly lower toxicity to normal cells [2]. More critically, the inactive trans-isomer KPT-185trans (IC50 >1,000 nM) demonstrates that stereochemistry at the acrylate moiety is essential for CRM1 engagement, meaning that even structurally identical compounds with altered geometry lose all target-specific activity [3]. These three axes—PK profile, binding reversibility, and stereochemical specificity—mean that substituting KPT-185 with another XPO1 inhibitor without validation will produce non-comparable or null results.

KPT-185 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Therapeutic Window: KPT-185 Exhibits ~800-Fold Differential Sensitivity Between NHL Cancer Cells and Normal Lymphocytes

KPT-185 demonstrates a pronounced selectivity window between malignant and normal lymphoid cells within the same experimental study. Across a panel of NHL cell lines, the median IC50 for growth inhibition was ~25 nM; in contrast, normal peripheral blood lymphocytes showed negligible sensitivity with an IC50 of approximately 20 µM [1]. This represents an approximately 800-fold differential. This selectivity profile is a defining advantage over Leptomycin B, which exhibited dose-limiting toxicity in clinical evaluation due to its irreversible, non-selective CRM1 binding [2].

Non-Hodgkin Lymphoma Selectivity Index Normal Cell Sparing

Binding Reversibility: KPT-185 (Slowly Reversible) vs Leptomycin B (Irreversible) Reduces Sustained Target Occupancy Toxicity

Leptomycin B (LMB), the archetypical CRM1 inhibitor, binds CRM1 irreversibly—a property that contributed to its failure in clinical development due to non-selective, prolonged target inhibition and systemic toxicity. KPT-185 and other SINE compounds alleviate this limitation by binding in a slowly reversible manner to CRM1 at the same Cys528 residue [1]. This mechanistic distinction is explicitly noted in the primary literature: 'One major limitation of Leptomycin B is its irreversible binding to CRM1; which SINE compounds alleviate because they are slowly reversible' [1]. The slow reversibility enables washout-based experimental designs and reduces cumulative off-target effects during extended exposure protocols.

CRM1 Binding Kinetics Target Engagement Reversibility

Pharmacokinetic Distinction: KPT-185 Is Deliberately an In Vitro Tool, Not an In Vivo Candidate—Unlike KPT-276 and Selinexor

In a head-to-head pharmacokinetic evaluation following oral administration of 10 mg/kg in murine models, KPT-185 exhibited limited bioavailability and systemic exposure. By contrast, the closely related SINE analogs KPT-276 and KPT-330 (selinexor) each demonstrated >50% oral bioavailability and achieved maximum plasma concentrations (Cmax) exceeding 5 µM under identical dosing conditions [1]. This PK divergence is not a failure of KPT-185 but a deliberate design feature: KPT-185 was developed as the prototype SINE for in vitro target validation, while KPT-251, KPT-276, and KPT-330 were subsequently optimized for oral in vivo dosing. Multiple independent sources confirm that KPT-185 has been demonstrated to be unsuitable for in vivo studies due to weak pharmacokinetic properties [2].

Pharmacokinetics Oral Bioavailability In Vivo Tool Selection

Stereochemical Specificity: KPT-185cis (Active) vs KPT-185trans (Inactive) Confirms On-Target CRM1-Dependent Activity

The differential activity between the cis- and trans-isomers of KPT-185 provides built-in confirmation of target engagement. In a comparative panel of breast cancer cell lines, KPT-185cis demonstrated IC50 values of 79 nM (MCF7), 53 nM (MDA-MB-231), and 284 nM (SKBR3). In the identical assay format, KPT-185trans exhibited IC50 values exceeding 1,000 nM across all three cell lines—representing a >12-fold to >18-fold loss of potency [1]. By contrast, the clinical candidate selinexor (KPT-330) showed IC50 values of 73 nM, 51 nM, and 210 nM respectively, confirming comparable intrinsic potency between KPT-185cis and selinexor in this model but emphasizing the critical importance of stereochemistry for CRM1 inhibition [1].

Stereospecificity Target Validation Negative Control

Differential Melanoma Sensitivity: KPT-185 Discriminates Malignant Melanoma from Normal Melanocytes by >90-Fold

In a controlled panel comprising five human melanoma cell lines (A375, Hs294T, FO-1, Wm1366, CHL-1) and three normal human melanocyte lines (HEM-l, HEMn-MP, HEMn-DP) treated with KPT-185 for 72 hours (0–10.24 µM), the melanoma lines were significantly more sensitive (p = 0.0253) [1]. The most sensitive melanoma line FO-1 showed an IC50 of 32.1 nM, while the normal melanocyte line HEM-l exhibited an IC50 of 4,129.3 nM—a 128.6-fold differential. Even the least sensitive melanoma line CHL-1 (IC50 591.6 nM) maintained a 7-fold window over HEM-l. Two of three normal melanocyte lines (HEMn-MP, HEMn-DP) failed to reach IC50 at the highest tested concentration (10.24 µM), indicating an even larger practical selectivity margin [1].

Melanoma Tumor Selectivity Melanocyte Sparing

p53-Independent Antitumor Activity: KPT-185 Is Equipotent Across Wild-Type and Mutant p53 Hematologic Malignancy Models

KPT-185 retains full antitumor activity irrespective of p53 mutational status—a critical advantage in hematologic malignancies where p53 mutation confers poor prognosis and chemoresistance. In a panel of 7 multiple myeloma (MM) cell lines encompassing both drug-sensitive and drug-resistant phenotypes with either wild-type or mutant p53, KPT-185 inhibited proliferation with ED50 values ranging from 5 to 100 nM, and reduced cell viability with ED50 values of 20–120 nM [1]. In mantle cell lymphoma (MCL), the wt-p53 Zl38 line exhibited an IC50 of 35 nM (ED50 62 nM), while the mt-p53 Jeko-1 line showed an IC50 of 103 nM (ED50 618 nM) [2]. The compound further demonstrated activity against primary CD138+ MM cells from 12 patients, including newly diagnosed, advanced-stage, and relapsed cases, with a median ED50 of 20 nM [1]. This is in contrast to many conventional chemotherapeutics and targeted agents whose efficacy is markedly attenuated in p53-mutant contexts.

p53-Mutant Cancers Multiple Myeloma Mantle Cell Lymphoma

KPT-185: Evidence-Backed Research and Procurement Application Scenarios


In Vitro CRM1/XPO1 Target Validation with Built-In Negative Control

KPT-185 paired with its inactive trans-isomer (KPT-185trans, IC50 >1,000 nM) provides an isogenic negative control for CRM1-specific pharmacological effects. This stereochemical control is unavailable for selinexor, KPT-276, or eltanexor, making KPT-185 the preferred choice for rigorous target engagement studies. Laboratories should procure both isomers and use the trans-isomer at matched concentrations to confirm that observed phenotypes—nuclear accumulation of p53, FoxO3a, or p21; cell-cycle arrest; apoptosis—are CRM1-dependent and not due to off-target effects at the shared chemical scaffold [1].

Selective Killing of Hematologic Cancer Cells in Co-Culture with Bone Marrow Stroma

KPT-185's ~800-fold selectivity window between NHL cells (median IC50 ~25 nM) and normal lymphocytes (IC50 ~20 µM) enables co-culture experiments where malignant cells are eliminated while stromal and immune components remain viable [1]. The compound has been specifically validated in MM cell–BMSC and MM cell–osteoclast co-cultures, where it overcomes stromal-mediated proliferation protection (p<0.05) and inhibits VEGF/MIP1β secretion [2]. This makes KPT-185 suitable for tumor microenvironment studies requiring selective perturbation of the malignant compartment without stromal toxicity.

p53-Independent Mechanistic Studies in Chemoresistant p53-Mutant Cancer Models

KPT-185 retains nanomolar-range potency in both p53 wild-type and p53-mutant hematologic cancer cell lines (MM ED50 5–100 nM across 7 lines; MCL IC50 35–103 nM) [1][2]. This contrasts with many standard-of-care agents whose efficacy is p53-dependent. Researchers studying chemoresistant, p53-mutant malignancies can employ KPT-185 to dissect CRM1-dependent survival pathways (including ribosomal biogenesis, NF-κB signaling, and survivin regulation) that operate independently of p53 status, providing insights not accessible with p53-pathway-dependent tool compounds.

Time-Resolved Nuclear Export Dynamics Using Slowly Reversible CRM1 Engagement

Unlike the irreversibly binding Leptomycin B, KPT-185's slowly reversible binding to CRM1 Cys528 enables washout and pulse-chase experimental designs to study nuclear export dynamics [1]. This property has been exploited in viral capsid localization studies where CRM1 inhibition with KPT-185 followed by compound removal allowed assessment of nuclear export recovery kinetics. For any laboratory studying nucleocytoplasmic shuttling kinetics of CRM1 cargo proteins (p53, FoxO, STAT3, NF-κB), KPT-185 provides reversibility that Leptomycin B cannot offer, enabling more sophisticated temporal experimental protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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